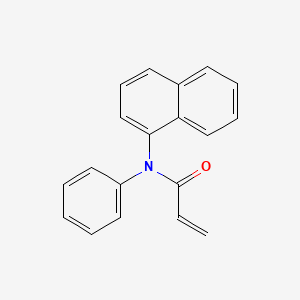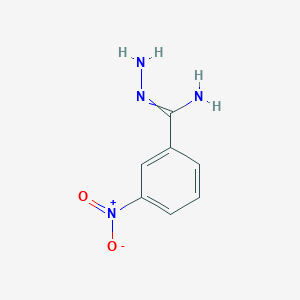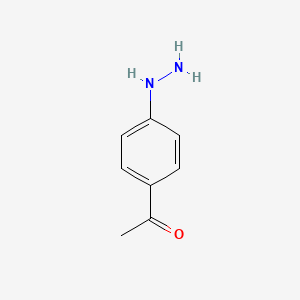
Glicina, N-nitroso-N-fenil-
Descripción general
Descripción
Glycine, N-nitroso-N-phenyl- is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-nitroso-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-nitroso-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Funcionalización del enlace α-C(sp3)–H impulsada por luz visible de derivados de glicina
La funcionalización directa del enlace α-C(sp3)–H impulsada por luz visible de los derivados de glicina ha surgido como una herramienta poderosa para lograr el objetivo de modificar los derivados de glicina. Este método es ventajoso debido a su economía atómica, selectividad, simplicidad de reacción y sostenibilidad .
Uso en productos químicos de investigación
La N-nitroso-n-fenil-glicina-anilida, un derivado de la N-fenil-N-nitrosoglicina, es un producto químico de investigación útil. Se utiliza en una variedad de aplicaciones de investigación y está disponible en cantidades a granel .
Reacciones radicalarias que involucran nitro
La química del radical nitro generado a partir de diferentes reactivos nitrantes se discute en detalle, dando lugar a compuestos que contienen nitro, así como a derivados de isoxazolina .
Síntesis de N-nitrosaminas
Los compuestos N-nitroso se han utilizado en varios tratamientos, incluidos el cáncer, las enfermedades cardiovasculares, los trastornos del sistema nervioso central y las enfermedades relacionadas con la inmunidad y los trastornos fisiológicos . Por ejemplo, se sabe que un derivado de la N-nitrosoanilina, la dephostatina, es un inhibidor potencial de enzimas que contienen cisteína, como las protein tirosina fosfatasas, la papaína y la caspasa .
Síntesis y propiedades de N-maleimidas sustituidas
Se sabe que los derivados de N-maleimida sustituidos (RMIs) y sus polímeros exhiben una excelente estabilidad térmica y propiedades de extracción de electrones basadas en un anillo de cinco miembros rígido en la columna vertebral .
Retractación de la N-fenilglicina como un fotoiniciador versátil
Aunque el artículo original fue retractado, cabe destacar que la N-fenilglicina se consideró inicialmente un fotoiniciador versátil bajo LED cercano a UV .
Mecanismo De Acción
Target of Action
Glycine, N-nitroso-N-phenyl-, also known as N-Phenyl-N-nitrosoglycine, is a nitrosamine compound . Nitrosamines are known to be impurities in drugs . They require reliable separation of target analytes and detection limits in the low ppb range .
Mode of Action
Nitro-containing compounds, such as N-Phenyl-N-nitrosoglycine, have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . The nitrosyl N-atom would be attacked by the nucleophilic indole to give the nitroso compound .
Biochemical Pathways
Glycine, a non-essential amino acid, is a substrate for a wide range of metabolic processes . It exerts its anti-inflammatory effects throughout the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells . The microbiota-dependent metabolism of phenylalanine produces phenylacetyl acid (PAA), which conjugates with glycine in the liver and kidney to form phenylacetylglycine .
Pharmacokinetics
It’s known that nitrosamines are impurities in drugs and require reliable separation of target analytes .
Result of Action
Nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .
Action Environment
The fda and ema recommend a three-step approach to control nitrosamine impurities in pharmaceutical products . This suggests that the action, efficacy, and stability of N-Phenyl-N-nitrosoglycine could be influenced by environmental factors such as the presence of other compounds and conditions in the pharmaceutical manufacturing process .
Análisis Bioquímico
Biochemical Properties
“Glycine, N-nitroso-N-phenyl-” is related to glycine, which is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine is involved in many cellular processes, including the synthesis of glutathione, heme, creatine, nucleic acids, and uric acid
Cellular Effects
Glycine, which is structurally related to this compound, functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties
Molecular Mechanism
The related compound glycine is known to interact with NMDA receptors in the brain
Temporal Effects in Laboratory Settings
Studies have shown that glycine can have neuroprotective effects against neurodegeneration and memory impairment .
Dosage Effects in Animal Models
Studies have shown that glycine administration can have beneficial effects on cardiometabolic health .
Metabolic Pathways
Glycine is known to be degraded via three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .
Transport and Distribution
Glycine is a significant component of bile acids secreted into the lumen of the small intestine, necessary for the digestion of dietary fat and the absorption of long-chain fatty acids .
Subcellular Localization
The related compound glycine is known to have diverse subcellular localizations, including the nucleolus in all eukaryotic cells, the plasma membrane in tumor cells, and the axon in neurons .
Propiedades
IUPAC Name |
2-(N-nitrosoanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-8(12)6-10(9-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEVGCXYIMMVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214359 | |
| Record name | Glycine, N-nitroso-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6415-68-5 | |
| Record name | Glycine, N-nitroso-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-nitroso-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70214359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[nitroso(phenyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(Methylsulfonyl)benzo[d]thiazole](/img/structure/B1622996.png)

![2,3-Dichloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]but-2-enoic acid](/img/structure/B1622998.png)

![2-chloro-N-[1-(2-chlorophenyl)ethyl]acetamide](/img/structure/B1623000.png)




